molecular formula C8H5BrFNO B3100909 5-Bromo-4-fluoro-2-methoxybenzonitrile CAS No. 1379366-31-0

5-Bromo-4-fluoro-2-methoxybenzonitrile

Cat. No. B3100909
M. Wt: 230.03 g/mol
InChI Key: RFIVQBDXMSYANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09206199B2

Procedure details

To a 500 mL flask was added 4-fluoro-2-methoxybenzonitrile (9.00 g, 59.5 mmol), NBS (12.7 g, 71.5 mmol) and TFA (40 mL); the resulting mixture was stirred for 4 h at 65° C. Analysis of the reaction by LC indicated completion of the reaction. The reaction mixture was concentrated to dryness, treated with EtOAc (200 mL) and washed with brine and water, dried (Na2SO4), filtered and concentrated to dryness. The resulting organic residue was purified by MPLC with the solvent systems of hexanes/EtOAc=1/1 to furnish the desired product: LC/MS: [(M+2)]+=232;
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1.C1C(=O)N([Br:19])C(=O)C1>C(O)(C(F)(F)F)=O>[Br:19][C:9]1[C:2]([F:1])=[CH:3][C:4]([O:10][CH3:11])=[C:5]([CH:8]=1)[C:6]#[N:7]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)OC
Name
Quantity
12.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 4 h at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Analysis of the reaction by LC
CUSTOM
Type
CUSTOM
Details
completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
ADDITION
Type
ADDITION
Details
treated with EtOAc (200 mL)
WASH
Type
WASH
Details
washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting organic residue was purified by MPLC with the solvent systems of hexanes/EtOAc=1/1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C#N)C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.